5-Bromo-4-iodopyrimidine

Übersicht

Beschreibung

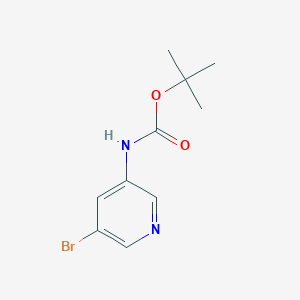

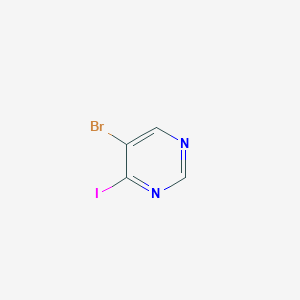

5-Bromo-4-iodopyrimidine is a useful research compound. Its molecular formula is C4H2BrIN2 and its molecular weight is 284.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

5-Bromo-4-iodopyrimidine plays a significant role in the field of chemical synthesis, especially in the creation of various pyrimidine compounds. It is a key intermediate in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds (Goodby et al., 1996). Additionally, 5-Bromo-4-chloro-6-methylpyrimidines have been successfully utilized in Pd/C–Cu catalyzed coupling reactions with terminal alkynes, yielding 4-alkynyl-5-bromopyrimidines regioselectively (Pal et al., 2006).

Labelled Compound Synthesis

The compound is also essential in the preparation of labeled compounds. 5-Amino-4-iodopyrimidine, labeled with carbon-14 or stable isotopes carbon-13 and nitrogen-15, has been synthesized from commercially available labeled diethylmalonate and formamide. This compound serves as a useful intermediate for carbon–nitrogen and carbon–carbon bond formations (Latli et al., 2008).

Material Science and Electroluminescence

In the field of materials science, this compound is used for synthesizing conjugated oligomers with an alternating phenylene-pyrimidine structure. These oligomers exhibit photoluminescence properties and quasi-reversible redox behavior, making them applicable as active materials for light-emitting devices. Notably, blue light-emitting electroluminescent devices with significant external quantum efficiency have been fabricated using these oligomers (Wong et al., 2002).

Antiviral Research

Moreover, this compound derivatives have been explored for their potential antiviral activity. For example, 2,4-Diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed notable inhibitory activity against retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).

Organic Chemistry and Pharmacology

The versatility of this compound extends to organic chemistry, where it is used to prepare various substituted pyrimidines through reactions with bithiophene and its analogues (Verbitskiy et al., 2013). It also finds application in synthesizing thiazolo[4,5‐d]pyrimidine derivatives, which are important in pharmacological research (Bakavoli et al., 2006).

Safety and Hazards

5-Bromo-4-iodopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .

Wirkmechanismus

Target of Action

5-Bromo-4-iodopyrimidine is primarily used in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions . The compound’s primary targets are a wide range of arylboronic acids and alkynylzincs . These targets play a crucial role in the synthesis of many substituted pyrimidine compounds .

Mode of Action

The compound interacts with its targets (arylboronic acids and alkynylzincs) through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds . The reaction conditions are mild and tolerant to various functional groups, making it a widely applied method in organic synthesis .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with the this compound. In the transmetalation step, the arylboronic acid or alkynylzinc transfers its organic group to the palladium, displacing the this compound . The result is a new carbon-carbon bond between the organic groups of the arylboronic acid or alkynylzinc and the this compound .

Pharmacokinetics

It’s important to note that the compound should be handled carefully due to its reactivity and potential for causing skin and eye irritation .

Result of Action

The result of the action of this compound is the efficient synthesis of many substituted pyrimidine compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Action Environment

The efficacy and stability of this compound in Suzuki–Miyaura coupling reactions can be influenced by various environmental factors. These include the choice of solvent, the temperature of the reaction, and the presence of a base . Proper storage is also crucial to maintain the compound’s reactivity. It should be kept in a dark place, sealed, and at room temperature .

Biochemische Analyse

Biochemical Properties

5-Bromo-4-iodopyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as an intermediate in selective palladium-catalyzed cross-coupling reactions, facilitating the efficient synthesis of many substituted pyrimidine compounds . This compound interacts with various enzymes and proteins, including those involved in nucleophilic substitution and free radical bromination reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modification of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-iodopyrimidine derivatives have been shown to facilitate the nuclear translocation of proteins such as macrophage migration inhibitory factor (MIF) and its homolog MIF2, which play key roles in cell growth and immune responses . This translocation can lead to changes in gene expression and cellular metabolism, highlighting the compound’s impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, in free radical bromination reactions, the compound can generate reactive intermediates that modify the activity of target enzymes . Additionally, its interaction with proteins such as MIF and MIF2 involves binding to specific sites, resulting in changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its degradation products may also have significant biological effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce lasting changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses and influencing cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in nucleophilic substitution and free radical bromination reactions underscores its importance in metabolic flux and metabolite levels . The compound’s interactions with enzymes such as palladium-catalyzed cross-coupling enzymes facilitate the synthesis of complex organic molecules, further highlighting its metabolic significance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to bind to proteins such as MIF and MIF2 underscores its role in cellular transport and distribution.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, its interaction with MIF and MIF2 involves nuclear translocation, highlighting its role in regulating gene expression and cellular metabolism . These localization mechanisms are crucial for understanding the compound’s overall biological effects.

Eigenschaften

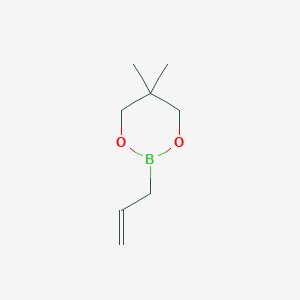

IUPAC Name |

5-bromo-4-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-2-8-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWAEFAUPPRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468454 | |

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-22-3 | |

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)